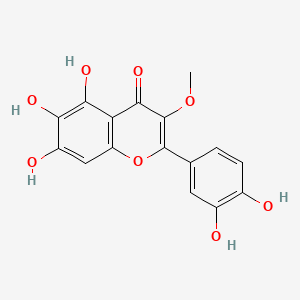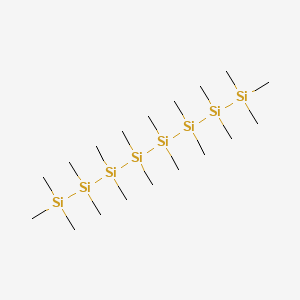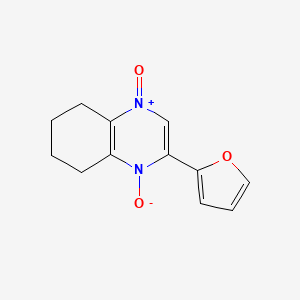
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is a heterocyclic compound that contains both a quinoxaline and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,4-dioxide functionality in the quinoxaline ring is particularly noteworthy, as it can impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-furanyl-substituted diamine with a suitable diketone or diacid. The reaction is usually carried out in the presence of an oxidizing agent to introduce the 1,4-dioxide functionality.
For example, the reaction of 2-furanyl-1,2-diamine with 1,2-diketone in the presence of hydrogen peroxide can yield the desired quinoxaline 1,4-dioxide derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,4-dioxide functionality to other forms, such as quinoxaline dihydroxy derivatives.
Substitution: The furan and quinoxaline rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens, while nucleophilic substitution may involve reagents like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline 1,4-dioxides with additional oxygen functionalities, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups into the furan or quinoxaline rings, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species under certain conditions can contribute to its cytotoxicity against cancer cells.
相似化合物的比较
Similar Compounds
Quinoxaline 1,4-dioxide: A simpler analog without the furan ring.
2-Furylquinoxaline: A related compound with a furan ring but without the 1,4-dioxide functionality.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is unique due to the presence of both the furan ring and the 1,4-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance compared to similar compounds.
属性
CAS 编号 |
88820-03-5 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
3-(furan-2-yl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O3/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-8H,1-2,4-5H2 |
InChI 键 |
FVTKSARMWPCFLB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CO3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


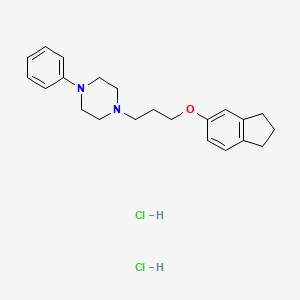
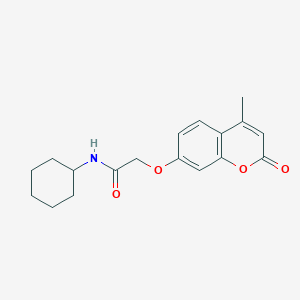
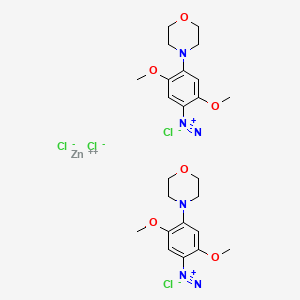
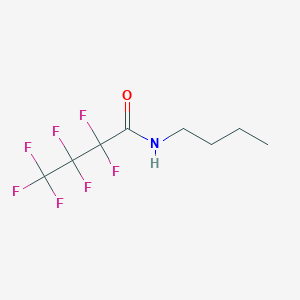
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)

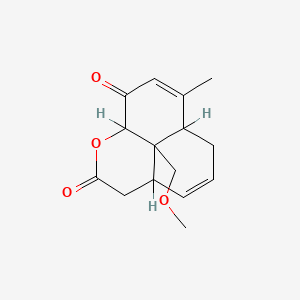
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B14157468.png)
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
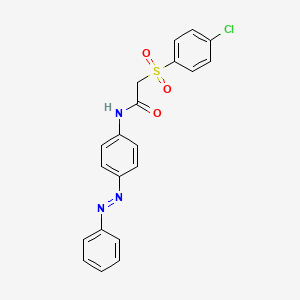
![Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine](/img/structure/B14157482.png)
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid](/img/structure/B14157491.png)
